molecular formula C17H15N3OS2 B12135452 1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea

1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea

Cat. No.: B12135452
M. Wt: 341.5 g/mol
InChI Key: GHCVYILDDNHSNH-HTXNQAPBSA-N
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Description

3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea is a complex organic compound with a unique structure that includes a thiazolidinone ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea typically involves the reaction of 4-methylbenzaldehyde with thiourea and a suitable thiazolidinone precursor under reflux conditions. The reaction is often carried out in the presence of a base such as sodium acetate in ethanol, which facilitates the formation of the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea involves its interaction with specific molecular targets. The thiazolidinone ring and thiourea moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
  • 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • N-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Uniqueness

What sets 3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylthiourea apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

(1E)-1-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea

InChI

InChI=1S/C17H15N3OS2/c1-12-7-9-14(10-8-12)20-15(21)11-23-17(20)19-16(22)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)/b19-17+

InChI Key

GHCVYILDDNHSNH-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=S)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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